Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
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Overview
Description
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C19H38N2O3 . It is known for its unique structure, which includes a dodecanamide backbone linked to a morpholine ring through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of dodecanamide with a morpholine derivative. The process can be summarized as follows:
Starting Materials: Dodecanamide and 3-chloropropylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Dodecanamide is dissolved in an appropriate solvent, such as ethanol, and 3-chloropropylmorpholine is added. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- Dodecanamide, N-propyl-
- N-[3-(4-Morpholinyl)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Comparison: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido-morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
66161-55-5 |
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Molecular Formula |
C19H38N2O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]dodecanamide |
InChI |
InChI=1S/C19H38N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21(23)15-17-24-18-16-21/h2-18H2,1H3,(H,20,22) |
InChI Key |
XEQRTVQAPDIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origin of Product |
United States |
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